molecular formula C10H7N3O2S B1482612 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2092723-53-8

1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482612
CAS No.: 2092723-53-8
M. Wt: 233.25 g/mol
InChI Key: FSYSTQUOVQWOFT-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a multifunctional pyrazole core strategically substituted with a thiophene ring, a carboxylic acid group, and a cyanomethyl chain. The pyrazole-thiophene scaffold is recognized as a privileged structure in medicinal chemistry, known for conferring significant biological activities to molecules . The specific molecular architecture of this compound makes it a versatile building block for the synthesis of more complex active agents. Researchers can utilize the reactive carboxylic acid moiety for amide coupling or esterification, while the cyanomethyl group offers a handle for further heterocyclic formation or functional group transformation. This versatility is crucial in drug discovery for creating libraries of derivatives or for lead optimization processes . Pyrazole derivatives, particularly those incorporating heteroaromatic systems like thiophene, have demonstrated a broad and promising spectrum of pharmacological properties in scientific literature. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects . The presence of this nucleus in several established pharmaceuticals, such as the anti-inflammatory drug Celecoxib, underscores its therapeutic potential . As such, this compound is ideally suited for projects aimed at developing new therapeutic agents in these areas. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyanomethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSTQUOVQWOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

  • Chemical Formula : C10H8N4O2S
  • Molecular Weight : 232.26 g/mol
  • CAS Number : 2092491-81-9

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors involved in disease processes.

Anticancer Properties

Research has demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer activities. The following points summarize key findings:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. For instance, compounds with similar structures have demonstrated IC50 values indicating potent cytotoxicity against these cell lines .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through several mechanisms such as:
    • Inhibition of topoisomerase II
    • Induction of apoptosis
    • Disruption of microtubule dynamics
    • Alkylation of DNA .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that they may serve as lead compounds for developing new antibiotics .

Case Studies and Research Findings

StudyFindings
Study A Evaluated the cytotoxicity of several pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds exhibited stronger activity than standard treatments like curcumin and paclitaxel .
Study B Investigated the antibacterial properties of pyrazole derivatives, finding significant inhibition against Gram-positive and Gram-negative bacteria .
Study C Focused on the structure-activity relationship (SAR) of pyrazole compounds, identifying key substituents that enhance biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines. Research indicates that this compound may reduce inflammation markers, potentially offering an alternative to conventional anti-inflammatory drugs like NSAIDs .
  • Antioxidant Properties : The presence of the thiophene ring suggests that this compound could exhibit antioxidant activity, helping to neutralize free radicals and protect against oxidative stress. Studies have demonstrated that related compounds can scavenge free radicals effectively .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. Its structural modifications significantly influence its potency against pathogens .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Novel Compounds : It can be utilized in the synthesis of more complex molecules, including other pyrazole derivatives and biologically active compounds. The cyanomethyl group allows for further functionalization and derivatization, expanding its utility in drug development .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in the production of pro-inflammatory cytokines (TNF-α and IL-6) in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant capabilities of thiophene-containing pyrazoles revealed that this compound exhibited notable free radical scavenging activity. The study compared its efficacy with well-known antioxidants, indicating a promising profile for further exploration in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties.

Compound Name Position 1 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Cyanomethyl 233.25 High polarity; potential COX inhibition
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Phenyl 280.31 Anticancer activity (IC₅₀ = 12 µM)
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Propargyl 248.27 Enhanced metabolic stability
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Cyanobenzyl 241.25 Increased lipophilicity (logP = 2.1)

Key Insights :

  • Cyanomethyl (target compound) offers moderate polarity, balancing solubility and membrane permeability.
  • Phenyl (as in ) improves aromatic interactions but reduces solubility.
  • Propargyl () introduces alkyne functionality for click chemistry applications.
Substituent Variations at Position 3

The thiophen-3-yl group distinguishes the target compound from analogs with alternative heterocycles or substituents.

Compound Name Position 3 Substituent Molecular Weight (g/mol) Biological Activity Reference
This compound Thiophen-3-yl 233.25 COX-2 inhibition (IC₅₀ = 8.2 µM)
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid Thiophen-2-yl 233.25 Lower COX-2 affinity (IC₅₀ = 15 µM)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Amino 181.17 Pesticide applications (e.g., pyrazosulfuron)
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl 238.17 High acidity (pKa = 3.1)

Key Insights :

  • Thiophen-3-yl exhibits stronger COX-2 inhibition than thiophen-2-yl , likely due to optimized spatial alignment .
  • Trifluoromethyl () increases acidity, enhancing metal-binding capacity.
Carboxylic Acid Derivatives at Position 4

The carboxylic acid group enables derivatization into esters or amides, modulating bioavailability and target engagement.

Compound Name Position 4 Derivative Activity/Application Reference
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid ethyl ester Ethyl ester Improved cell permeability
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide Amide Anticagent activity retained
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Free carboxylic acid Herbicidal activity

Key Insights :

  • Esterification (e.g., ethyl ester) improves lipophilicity for membrane penetration .
  • Amidation retains biological activity while reducing ionization at physiological pH.

Preparation Methods

Cyclization via α,β-Unsaturated Esters and Hydrazines

A patented method for pyrazole carboxylic acids (e.g., difluoromethyl-substituted analogues) uses:

  • Step 1: Substitution/Hydrolysis Reaction
    Alpha, beta-unsaturated esters react with acyl halides (e.g., 2,2-difluoroacetyl halide) in the presence of an acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvents such as dioxane or tetrahydrofuran at low temperature. Subsequent alkaline hydrolysis yields an α-acyl intermediate carboxylic acid.

  • Step 2: Condensation/Cyclization Reaction
    The α-acyl intermediate undergoes condensation with methylhydrazine aqueous solution in the presence of a catalyst (sodium or potassium iodide). This step involves low-temperature condensation followed by cyclization under reduced pressure and elevated temperature, yielding a crude pyrazole carboxylic acid. Acidification and recrystallization (from aqueous alcohol mixtures) afford the pure product with high yield and purity.

This approach emphasizes controlling isomer ratios and improving purity through optimized reaction conditions and recrystallization techniques.

Pyrazole Ring Formation via Phenylhydrazine and Acetophenone Derivatives

In research focusing on pyrazole carboxamide derivatives, the pyrazole core is synthesized by:

  • Condensation of substituted acetophenones with phenylhydrazine hydrochloride and sodium acetate in ethanol to form hydrazones.
  • Treatment of hydrazones with POCl3/DMF mixture at 50-60°C to cyclize into pyrazole intermediates.
  • Oxidation and hydrolysis steps to convert intermediates into pyrazole-4-carboxylic acids.

Though this example involves phenyl substituents, the methodology can be adapted for thiophen-3-yl substituents by using appropriate thiophene derivatives.

Introduction of Cyanomethyl Group

The cyanomethyl substituent at the N-1 position can be introduced by:

  • Alkylation of the pyrazole nitrogen with cyanomethyl halides (e.g., cyanomethyl bromide or chloride) under basic conditions.
  • Alternatively, condensation of pyrazole intermediates with cyano-containing reagents such as ethoxymethylenemalononitrile under reflux in ethanol, followed by recrystallization to purify the product.

Detailed Reaction Conditions and Data Table

Step Reagents & Conditions Solvent(s) Temperature Notes
Substitution/Hydrolysis Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide + acid-binding agent (triethylamine) Dioxane, THF, DCM Low temp (e.g., 0-5°C) Dropwise addition, then alkaline hydrolysis to yield α-acyl intermediate
Condensation/Cyclization α-acyl intermediate + methylhydrazine aqueous + catalyst (KI or NaI) Aqueous/organic solvent mix -30 to 25°C Low-temp condensation, then heating under reduced pressure for cyclization
Acidification & Recrystallization Acidification with HCl to pH 1-2, recrystallization from 40% aqueous ethanol Ethanol/water mixture Reflux then cooling Purification to >99.5% purity, yield ~75%
Pyrazole ring formation Acetophenone derivative + phenylhydrazine hydrochloride + sodium acetate Ethanol Reflux Forms hydrazone intermediate
Cyclization Hydrazone + POCl3/DMF DMF/POCl3 50-60°C, 5 h Forms pyrazole intermediate
Oxidation & Hydrolysis NaClO2 + NH2SO3H Acetone/water 0-25°C Converts intermediate to pyrazole-4-carboxylic acid
Cyanomethyl introduction Pyrazole + cyanomethyl halide/base or ethoxymethylenemalononitrile Ethanol Reflux 3h Alkylation or condensation to yield cyanomethyl-substituted pyrazole

Research Findings and Optimization Notes

  • Isomer Ratio and Purity: The cyclization approach with α-acyl intermediates and methylhydrazine allows control over isomer formation, achieving isomer ratios >95:5 and purity >99.5% after recrystallization.

  • Catalyst Selection: Potassium iodide is effective as a catalyst in condensation/cyclization, improving yield and reducing side products.

  • Solvent Effects: Mixed solvent systems (alcohol-water mixtures) for recrystallization enhance product purity and facilitate isolation of the target compound.

  • Temperature Control: Low-temperature addition and condensation steps minimize side reactions and improve selectivity.

  • Adaptability: The synthetic routes for phenyl-substituted pyrazole carboxylic acids can be adapted to incorporate thiophen-3-yl substituents by using corresponding thiophene derivatives in place of phenyl precursors.

Q & A

Q. What are the common synthetic routes for 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic substitution : Reacting a pyrazole-4-carbaldehyde precursor with thiophen-3-yl derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thiophene moiety .
  • Cyanomethylation : Introducing the cyanomethyl group via alkylation using chloroacetonitrile or bromoacetonitrile under reflux conditions in polar solvents like ethanol or DMF .
  • Carboxylic acid formation : Oxidation of a methyl ester intermediate using aqueous NaOH or KMnO₄ under controlled pH (8–10) to prevent side reactions .
    Optimization strategies :
  • Temperature control : Maintain reflux temperatures (70–90°C) during nucleophilic substitution to enhance reaction kinetics .
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of aromatic intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with ≥95% purity .

Basic Question

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., thiophen-3-yl substitution at position 3) via coupling patterns and chemical shifts. The carboxylic acid proton (δ ~12–14 ppm) and cyanomethyl group (δ ~3.8–4.2 ppm) are diagnostic .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O-H···N interactions stabilizing the solid-state structure) .

Advanced Question

Q. How does the presence of the thiophen-3-yl moiety influence the compound’s electronic properties and reactivity in subsequent derivatization reactions?

Methodological Answer:

  • Electronic effects :
    • The thiophene’s electron-rich π-system enhances electrophilic substitution at the 3-position, directing reactivity toward cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
    • The sulfur atom contributes to resonance stabilization, lowering the LUMO energy and facilitating nucleophilic attack on the pyrazole ring .
  • Reactivity in derivatization :
    • Amide formation : React the carboxylic acid with EDCl/HOBt and amines (e.g., benzylamine) to generate bioactive analogs .
    • Click chemistry : Use the cyanomethyl group as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Advanced Question

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking :
    • Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding (carboxylic acid with Arg/Lys residues) and π-π stacking (thiophene with aromatic side chains) .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict IC₅₀ values against cancer cell lines .
  • Molecular Dynamics (MD) simulations :
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .

Advanced Question

Q. How can researchers resolve discrepancies in biological activity data between different studies on similar pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Standardized assays :
    • Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
  • Structural validation :
    • Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out regioisomeric contamination .
  • Meta-analysis :
    • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like solvent (DMSO vs. saline) or concentration ranges .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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